

4-Chloro-3-(trifluoromethyl)benzylamine molecular structure and weight

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Compound of Interest

Compound Name:	4-Chloro-3-(trifluoromethyl)benzylamine
Cat. No.:	B1348406

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An In-depth Technical Guide on 4-Chloro-3-(trifluoromethyl)benzylamine

This technical guide provides a comprehensive overview of the molecular structure, weight, and a plausible synthetic route for **4-Chloro-3-(trifluoromethyl)benzylamine**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key quantitative data and outlines a potential experimental protocol for its synthesis, alongside a visualization of a relevant biological signaling pathway where a structurally similar moiety plays a crucial role.

Molecular Structure and Properties

4-Chloro-3-(trifluoromethyl)benzylamine is a substituted benzylamine derivative. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences its chemical and physical properties, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Quantitative Data Summary

The key molecular properties of **4-Chloro-3-(trifluoromethyl)benzylamine** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	$C_8H_7ClF_3N$	
Molecular Weight	209.60 g/mol	
CAS Number	62039-92-3	
Appearance	Not specified; likely a liquid or low-melting solid	
SMILES String	<chem>NCc1ccc(Cl)c(c1)C(F)(F)F</chem>	
InChI Key	SRHQOQMNBNVOXCF- UHFFFAOYSA-N	

Synthesis Methodology

While a specific, detailed experimental protocol for the direct synthesis of **4-Chloro-3-(trifluoromethyl)benzylamine** is not readily available in the public domain, a plausible synthetic route can be inferred from related literature. A U.S. Patent describes the chloromethylation of o-chloro- α,α,α -trifluorotoluene, which yields 4-chloro-3-(trifluoromethyl)benzyl chloride as the major product.^[1] This intermediate can then be converted to the desired benzylamine.

Inferred Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)benzyl chloride^[1]

This step is based on the chloromethylation of o-chloro- α,α,α -trifluorotoluene.

- Materials: o-chloro- α,α,α -trifluorotoluene, paraformaldehyde, chlorosulfonic acid.
- Procedure: o-chloro- α,α,α -trifluorotoluene is reacted with paraformaldehyde and chlorosulfonic acid. The reaction mixture is then worked up and distilled to yield a mixture of isomeric benzyl chlorides, with 4-chloro-3-(trifluoromethyl)benzyl chloride being the predominant isomer. The isomers can be separated by vapor phase chromatography.

Step 2: Conversion of 4-Chloro-3-(trifluoromethyl)benzyl chloride to **4-Chloro-3-(trifluoromethyl)benzylamine**

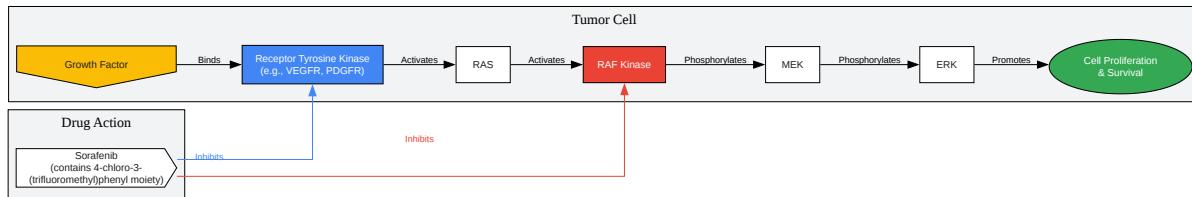
This step involves the conversion of the benzyl chloride to the corresponding benzylamine. This can be achieved through several standard organic chemistry methods, such as the Gabriel synthesis or by direct amination with ammonia or a protected amine equivalent followed by deprotection.

- Example Procedure (via Gabriel Synthesis):

- 4-Chloro-3-(trifluoromethyl)benzyl chloride is reacted with potassium phthalimide in a suitable solvent like DMF to form the N-benzylphthalimide derivative.
- The resulting phthalimide is then cleaved, typically by treatment with hydrazine hydrate in a solvent like ethanol, to release the free primary amine, **4-Chloro-3-(trifluoromethyl)benzylamine**.
- The product is then purified using standard techniques such as distillation or chromatography.

Biological Relevance and Signaling Pathway

The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key structural component of several biologically active molecules. Notably, it is present in the FDA-approved multi-kinase inhibitor drug, Sorafenib.^[2] Sorafenib targets several kinases involved in both tumor cell proliferation and angiogenesis, including RAF kinase and Vascular Endothelial Growth Factor Receptors (VEGFRs). While **4-Chloro-3-(trifluoromethyl)benzylamine** itself is not the active drug, its corresponding aniline is a crucial pharmacophore. The following diagram illustrates the simplified signaling pathway inhibited by Sorafenib, highlighting the role of the 4-chloro-3-(trifluoromethyl)phenyl group in binding to the target kinase.



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